L-ALANINE (3-13C; 3,3,3-D3)
Description
Significance of Specific Isotopic Labeling for L-ALANINE (3-¹³C; 3,3,3-D₃)
The compound L-ALANINE (3-¹³C; 3,3,3-D₃) is an amino acid that has been strategically labeled with two different types of stable isotopes at a specific position. It features a carbon-13 (¹³C) atom at the C-3 position (the methyl carbon) and three deuterium (B1214612) (D or ²H) atoms replacing the hydrogens on that same carbon. This specific dual-labeling pattern provides significant advantages for advanced research applications, particularly in metabolomics and biomolecular NMR. isotope.com
The primary significance of this labeling scheme is the generation of a distinct mass shift. The replacement of one ¹²C with ¹³C and three ¹H with three ²H results in a total mass increase of four atomic mass units (M+4) compared to the unlabeled L-alanine. sigmaaldrich.com This large and specific mass shift allows for the unambiguous detection and tracing of the molecule and its metabolic derivatives by mass spectrometry, minimizing interference from the natural abundance of single isotopes in other molecules.
This isotopologue is particularly valuable for metabolic flux analysis. Alanine (B10760859) is a key hub in metabolism, linking carbohydrate and amino acid pathways through its conversion to pyruvate (B1213749). By tracing the ¹³C and D labels from L-ALANINE (3-¹³C; 3,3,3-D₃), researchers can precisely follow its contribution to central carbon metabolism, such as the citric acid cycle and gluconeogenesis. The deuterium atoms can also help to monitor reactions involving dehydrogenase enzymes and provide insights into redox states. mdpi.com
Furthermore, the presence of the ¹³C label at the methyl group is highly advantageous for NMR spectroscopy studies. Specific labeling schemes are crucial for extending the size limits of proteins that can be studied by NMR. nih.gov While isoleucine, leucine (B10760876), and valine (ILV) are commonly labeled for methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, extending this approach to alanine offers benefits due to its high abundance in proteins and its location in structurally important regions like hydrophobic cores and molecular interfaces. ckisotopes.com The specific labeling of the alanine methyl group provides a sensitive probe for studying protein structure, dynamics, and interactions in very large macromolecular complexes. nih.govckisotopes.com
Historical Context and Evolution of Isotope-Enriched Amino Acids in Research Methodologies
The use of isotopes as biological tracers has a rich history that is intertwined with technological advancements in analytical chemistry. The concept of isotopes was first proposed by Frederick Soddy over a century ago. worktribe.comnih.gov Soon after, the development of early mass spectrometers by Nobel laureates J.J. Thomson and F.W. Aston enabled the separation and quantification of these different atomic forms. worktribe.comnih.gov It was discovered that stable isotopes like ¹³C, ¹⁵N, and ²H could be chemically incorporated into organic molecules, such as amino acids, to trace their metabolic fate within biological systems. worktribe.com
Initially, radioactive isotopes were widely used. However, for elements like nitrogen and oxygen, no long-lived radioisotopes exist, making stable isotopes the only viable option for tracing their metabolism. nih.gov This was a critical factor in driving the development of stable isotope methods for studying protein and amino acid metabolism. nih.gov Over the past several decades, the use of nonradioactive, stable isotope tracers for in vivo metabolic studies has increased enormously. nih.gov This shift was facilitated by the commercial availability of a wide variety of compounds labeled with stable isotopes and the development of more accessible and user-friendly analytical instrumentation. nih.govotsuka.co.jp
The evolution of mass spectrometry has been a primary driver of progress. The development of techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allowed for the accurate quantification of isotopic enrichment in complex biological samples. worktribe.com More recently, compound-specific isotope analysis (CSIA) has emerged, allowing for the measurement of isotopic ratios in individual amino acids within a protein or a complex mixture. vliz.beoup.com This has provided unprecedented detail in fields ranging from ecology to paleoanthropology. vliz.beoup.com
Similarly, advancements in NMR spectroscopy, such as the development of methyl-TROSY techniques, have been enabled by sophisticated isotopic labeling strategies for amino acids. nih.govckisotopes.com The ability to synthesize and incorporate specifically labeled amino acids like L-ALANINE (3-¹³C; 3,3,3-D₃) into proteins has pushed the boundaries of the size of molecular systems that can be studied in atomic detail. nih.gov This synergy between the development of new isotopically labeled compounds and increasingly powerful analytical methods continues to drive innovation in biochemical research. worktribe.com
Data Tables
Table 1: Physicochemical Properties of L-ALANINE (3-¹³C; 3,3,3-D₃)
| Property | Value | Source |
| Chemical Formula | C¹³D₃CH(NH₂)COOH | isotope.com |
| Linear Formula | CD₃CH(NH₂)¹³CO₂H | sigmaaldrich.com |
| Molecular Weight | 93.10 g/mol | isotope.comsigmaaldrich.com |
| Isotopic Purity (¹³C) | 99% | isotope.com |
| Isotopic Purity (D) | 98-99% | isotope.com |
| Mass Shift vs. Unlabeled | M+4 | sigmaaldrich.com |
| Labeled CAS Number | 225093-44-7 | isotope.com |
| Unlabeled CAS Number | 56-41-7 | isotope.com |
| Appearance | Solid | isotope.com |
| Melting Point | 314.5 °C (decomposes) | sigmaaldrich.com |
Table 2: Research Applications and Findings for L-ALANINE (3-¹³C; 3,3,3-D₃) and Related Isotopologues
| Research Area | Application/Finding | Significance | Source |
| Metabolomics / Metabolic Flux Analysis | Tracing the flow of alanine into central carbon metabolism (e.g., TCA cycle, gluconeogenesis). | The M+4 mass shift allows for clear differentiation from background signals, enabling precise flux quantification. eurisotop.comsigmaaldrich.com | eurisotop.comisotope.com |
| Biomolecular NMR Spectroscopy | Used as a precursor for producing proteins with labeled alanine methyl groups for methyl-TROSY NMR experiments. | Enables the study of structure and dynamics of large proteins and protein complexes (>100 kDa) by providing specific spectroscopic probes. nih.gov | nih.govckisotopes.com |
| Quantitative Proteomics | Can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approaches. | The distinct mass difference allows it to serve as an internal standard for the accurate quantification of protein abundance between different cell populations. | oup.com |
| Metabolic Pathway Elucidation | Distinguishing between different metabolic routes. For example, labeled alanine can help differentiate pyruvate kinase and pyruvate carboxylase activity. | Provides detailed information on the regulation and contribution of specific enzymatic pathways in health and disease. | mdpi.com |
Properties
Molecular Weight |
93.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Pathways and Analytical Validation of L Alanine 3 ¹³c; 3,3,3 D₃
Enzymatic Synthetic Methodologies for L-ALANINE (3-¹³C; 3,3,3-D₃)
Enzymatic synthesis offers a highly specific and stereoselective route to produce L-ALANINE (3-¹³C; 3,3,3-D₃), ensuring the desired L-enantiomer with high purity. A common and effective enzymatic method involves the reductive amination of an isotopically labeled pyruvate (B1213749) precursor.
This process typically utilizes an amino acid dehydrogenase, such as L-alanine dehydrogenase (L-AlaDH), which catalyzes the conversion of pyruvate to alanine (B10760859). rsc.org To synthesize L-ALANINE (3-¹³C; 3,3,3-D₃), the starting material would be [3-¹³C, 3,3,3-D₃]-pyruvate. The reaction requires a nitrogen source, often an ammonium (B1175870) salt, and a reducing agent, typically a nicotinamide (B372718) cofactor like NADH. rsc.org
A key advantage of this enzymatic approach is its high stereospecificity, which consistently yields the L-isomer of alanine with an enantiomeric excess often greater than 99%. rsc.org This eliminates the need for chiral separation steps that are often required in chemical synthesis. The reaction conditions, such as pH and temperature, are controlled to optimize enzyme activity and product yield.
Recent advancements in biocatalysis have introduced H₂-driven systems for cofactor recycling. These systems can utilize a hydrogenase to regenerate the required NADH from NAD⁺ using deuterium (B1214612) gas (D₂) and deuterium oxide (D₂O) as the deuterium source for other positions if needed, making the process more efficient and cost-effective. rsc.org
Chemical Synthetic Routes for L-ALANINE (3-¹³C; 3,3,3-D₃)
Chemical synthesis provides an alternative, albeit often more complex, pathway to L-ALANINE (3-¹³C; 3,3,3-D₃). One established method is the Strecker synthesis. This reaction involves treating an aldehyde, in this case, [2-¹³C, 2,2,2-D₃]-acetaldehyde, with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile. Subsequent hydrolysis of the aminonitrile yields the desired amino acid. However, this method produces a racemic mixture of D- and L-alanine, necessitating a subsequent resolution step to isolate the L-enantiomer.
Another versatile chemical approach is the alkylation of a protected glycine (B1666218) derivative. For instance, a protected glycine anion can be reacted with an isotopically labeled methyl halide, such as [¹³C, D₃]-methyl iodide. This introduces the labeled methyl group to form the alanine backbone. Subsequent deprotection of the amino and carboxyl groups yields the final product. The stereochemistry can be controlled through the use of chiral auxiliaries or chiral catalysts to favor the formation of the L-isomer.
Protecting groups are crucial in chemical synthesis to prevent unwanted side reactions. Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). chemicalbook.comisotope.com After the synthesis is complete, these groups are removed under specific conditions to yield the final, unprotected L-ALANINE (3-¹³C; 3,3,3-D₃).
Purification Strategies for L-ALANINE (3-¹³C; 3,3,3-D₃)
Regardless of the synthetic route, purification is a critical step to ensure the high chemical and isotopic purity of the final product. Common purification techniques for amino acids include:
Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from reaction byproducts and unreacted starting materials. rsc.org The crude product is passed through a column containing a resin that selectively binds charged molecules. By adjusting the pH and ionic strength of the elution buffer, the desired L-ALANINE (3-¹³C; 3,3,3-D₃) can be selectively released from the column, resulting in a highly purified product. rsc.org
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the L-alanine decreases, causing it to crystallize out of the solution, leaving impurities behind in the solvent.
Reversed-Phase High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both purification and analysis. pubcompare.ai In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This method can effectively separate the target compound from structurally similar impurities. pubcompare.ai
High-Resolution Spectroscopic and Chromatographic Validation of Isotopic Purity and Enrichment for L-ALANINE (3-¹³C; 3,3,3-D₃)
To confirm the successful synthesis and purity of L-ALANINE (3-¹³C; 3,3,3-D₃), a combination of high-resolution spectroscopic and chromatographic methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is used to verify the structure of the molecule and to determine the extent of deuteration. The absence or significant reduction of the signal corresponding to the methyl protons confirms the high level of deuterium incorporation at the C-3 position. rsc.orgrsc.org
¹³C NMR: Carbon-13 NMR is essential for confirming the position and enrichment of the ¹³C label. researchgate.netrsc.org The spectrum will show a prominent signal for the C-3 carbon, and its integration relative to natural abundance signals provides a measure of the isotopic enrichment.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic enrichment and confirming the molecular weight of the labeled compound. rsc.org High-resolution mass spectrometry can precisely measure the mass-to-charge ratio, allowing for the differentiation between the labeled compound and any unlabeled or partially labeled species. rsc.org The observed mass shift compared to unlabeled L-alanine provides direct evidence of the successful incorporation of both ¹³C and deuterium isotopes. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical and enantiomeric purity of the final product. pubcompare.aimedchemexpress.com By using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent, the D- and L-enantiomers can be separated and quantified, ensuring the high enantiomeric purity of the L-ALANINE (3-¹³C; 3,3,3-D₃). jamstec.go.jpacs.org A typical analysis would show a single major peak corresponding to the L-enantiomer with a purity often exceeding 98%. isotope.commedchemexpress.comisotope.com
Below are interactive tables summarizing the key analytical data for L-ALANINE (3-¹³C; 3,3,3-D₃).
Table 1: Spectroscopic and Chromatographic Validation Data
| Parameter | Method | Expected Result | Reference |
| Isotopic Enrichment (¹³C) | ¹³C NMR, MS | >98% | isotope.comsigmaaldrich.com |
| Isotopic Enrichment (D) | ¹H NMR, MS | >98% | isotope.comisotope.com |
| Chemical Purity | HPLC | >98% | isotope.commedchemexpress.comisotope.com |
| Enantiomeric Purity (L-isomer) | Chiral HPLC | >99% ee | rsc.org |
| Molecular Weight | Mass Spectrometry | Approx. 93.10 g/mol | isotope.comsigmaaldrich.com |
Advanced Applications of L Alanine 3 ¹³c; 3,3,3 D₃ in Metabolic Flux Analysis
Theoretical Frameworks for ¹³C and Deuterium (B1214612) Metabolic Flux Quantification Utilizing L-ALANINE (3-¹³C; 3,3,3-D₃) as a Tracer
Metabolic flux analysis (MFA) with stable isotopes like ¹³C and deuterium (²H) is a cornerstone for quantitatively understanding cellular metabolism. mdpi.com When L-ALANINE (3-¹³C; 3,3,3-D₃) is introduced into a biological system, it is metabolized, and its isotopic labels are incorporated into various downstream metabolites. The specific labeling pattern of this tracer, with ¹³C at the third carbon and three deuterium atoms on the methyl group, provides a unique signature that can be tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The theoretical framework for quantifying metabolic fluxes from the distribution of these isotopes is based on a metabolic network model. This model is a mathematical representation of the biochemical reactions occurring within the cell. By analyzing the mass isotopomer distributions (MIDs) of key metabolites—that is, the relative abundances of molecules with different numbers of isotopic labels—researchers can infer the relative activities of different metabolic pathways. mdpi.com The deuterium labeling, in particular, offers insights into redox metabolism and the sources of cellular reducing power, such as NADPH. mdpi.com
Investigation of Carbon and Deuterium Fluxes in Central Metabolic Pathways
The strategic placement of both carbon-13 and deuterium on the L-alanine molecule allows for detailed interrogation of central carbon metabolism, a nexus of pathways vital for energy production, biosynthesis, and cellular homeostasis.
Pyruvate (B1213749) Dehydrogenase Complex Flux and Pyruvate Metabolism
L-ALANINE is readily converted to pyruvate in the cell. Therefore, L-ALANINE (3-¹³C; 3,3,3-D₃) serves as an excellent precursor for tracing pyruvate metabolism. The pyruvate dehydrogenase complex (PDC) catalyzes the conversion of pyruvate to acetyl-CoA, a key entry point into the Krebs cycle. vetmeduni.ac.at By tracking the ¹³C and deuterium from the labeled alanine (B10760859) into acetyl-CoA and subsequent metabolites, the flux through the PDC can be quantified. nih.gov This is crucial for understanding how cells allocate pyruvate between oxidative phosphorylation and other metabolic fates, such as fermentation to lactate (B86563). vetmeduni.ac.at
Pyruvate Metabolism Tracer Data
| Metabolite | Isotopic Label | Observed Change in Labeling | Inferred Metabolic Shift |
|---|---|---|---|
| Pyruvate | ¹³C, D | Increased M+4 enrichment | Increased flux from alanine to pyruvate |
| Lactate | ¹³C, D | Increased M+4 enrichment | Increased pyruvate to lactate conversion |
| Acetyl-CoA | ¹³C | Increased M+2 enrichment | Increased PDC activity |
Tricarboxylic Acid (TCA) Cycle Intermediates and Anaplerosis/Cataplerosis
Once the ¹³C-labeled acetyl-CoA from pyruvate enters the tricarboxylic acid (TCA) cycle, the label is incorporated into the cycle's intermediates, such as citrate, α-ketoglutarate, succinate (B1194679), fumarate, and malate. science.gov Analyzing the labeling patterns of these intermediates provides a detailed picture of TCA cycle activity. jci.org Furthermore, the use of L-ALANINE (3-¹³C; 3,3,3-D₃) can help quantify anaplerotic and cataplerotic fluxes—reactions that replenish or drain TCA cycle intermediates, respectively. For instance, the conversion of pyruvate to oxaloacetate is a key anaplerotic reaction. jci.org
Gluconeogenesis and Recirculation of Carbon Skeletons from L-ALANINE (3-¹³C; 3,3,3-D₃)
In tissues like the liver, alanine is a major substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. nih.gov L-ALANINE (3-¹³C; 3,3,3-D₃) can be used to trace the path of its carbon and deuterium atoms into newly synthesized glucose. nih.gov This allows for the quantification of gluconeogenic flux from alanine. The detection of scrambled label positions in glucose can also reveal the extent of futile cycling through pyruvate kinase, where phosphoenolpyruvate (B93156) is converted back to pyruvate. nih.gov
Glycolytic Pathway Interactions and Substrate Utilization
While L-alanine enters metabolism downstream of glycolysis, tracing its labeled atoms can still provide insights into the interactions with the glycolytic pathway. For example, the labeled pyruvate derived from L-ALANINE (3-¹³C; 3,3,3-D₃) can be converted to lactate, a key end-product of glycolysis under certain conditions. mz-at.de The relative labeling of lactate and other metabolites can help to understand the interplay between different substrate utilization pathways. nih.govasm.org
Elucidation of Amino Acid Interconversions and Nitrogen Metabolism via L-ALANINE (3-¹³C; 3,3,3-D₃) Tracing
The amino group of L-alanine can be transferred to other keto-acids to form new amino acids, a process known as transamination. By using L-ALANINE (3-¹³C; 3,3,3-D₃) in conjunction with a ¹⁵N-labeled tracer, it's possible to track both the carbon skeleton and the nitrogen atom. This dual-labeling strategy can elucidate the complex network of amino acid interconversions. For example, studies have shown that the nitrogen from branched-chain amino acids can be a significant source for alanine synthesis. nih.gov
Amino Acid Interconversion Research Findings
| Tracer Combination | Observed Phenomenon | Key Finding |
|---|---|---|
| L-ALANINE (3-¹³C; 3,3,3-D₃) and ¹⁵N-Leucine | Transfer of ¹⁵N from leucine (B10760876) to alanine | Demonstrates the role of branched-chain amino acids as nitrogen donors for alanine synthesis. nih.gov |
| L-ALANINE (3-¹³C; 3,3,3-D₃) | Appearance of ¹³C in glutamate (B1630785) and aspartate | Indicates the flux of the alanine carbon skeleton into other amino acid pools via transamination. nih.gov |
Methodological Advancements in Metabolic Flux Analysis Employing L-ALANINE (3-¹³C; 3,3,3-D₃)
The advent of dually labeled isotopic tracers, such as L-ALANINE (3-¹³C; 3,3,3-D₃), marks a significant methodological evolution in the field of Metabolic Flux Analysis (MFA). By incorporating two distinct stable isotopes onto a single substrate molecule, researchers can simultaneously probe multiple facets of a metabolic network with enhanced precision and resolution. This approach moves beyond traditional single-isotope tracing by allowing the concurrent tracking of a molecule's carbon skeleton and the fate of its hydrogen atoms, which is particularly valuable for elucidating the interplay between carbon-centric pathways and redox metabolism. mit.edumdpi.com The use of such advanced tracers has necessitated parallel advancements in analytical instrumentation and computational modeling to fully exploit the rich, multi-dimensional data they generate.
A primary methodological challenge in using combined ¹³C and deuterium (²H) tracers is the analytical difficulty in distinguishing between isotopologues containing these labels. A ¹³C atom adds approximately 1.00335 Daltons (Da) to a molecule's mass, while a ²H atom adds about 1.00628 Da. This minute mass difference requires specialized analytical techniques for accurate resolution.
High-Resolution Mass Spectrometry (HRMS): The successful application of tracers like L-ALANINE (3-¹³C; 3,3,3-D₃) relies heavily on HRMS platforms, such as Orbitrap-based systems. Standard mass spectrometers cannot differentiate the mass contributions of ¹³C from ²H. However, with ultra-high resolution settings (e.g., >120,000), it becomes possible to achieve baseline separation of the signals from deuterium-labeled molecules and their naturally abundant ¹³C-containing counterparts. thermofisher.com This allows for the accurate measurement of multivariate mass isotopomer distributions (MMIDs), which are essential for model-based flux regression. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques provide a powerful alternative for resolving complex isotopic mixtures. Specifically, deuterium-induced isotope shifts on ¹³C NMR signals can be utilized. nih.gov By decoupling both proton (¹H) and deuterium (²H) nuclei during ¹³C NMR acquisition, the closely separated signals from different isotopologues can be resolved and accurately quantified, enabling site-specific determination of isotope incorporation. nih.govresearchgate.net
The complex datasets generated from dual-labeling experiments require sophisticated computational frameworks to be translated into meaningful metabolic fluxes. Standard MFA models have been extended to handle simultaneous tracing of multiple elements. escholarship.org For example, the Elementary Metabolite Unit (EMU) framework has been generalized to process data from combined ¹³C and ¹⁵N or ²H tracers. escholarship.org These advanced models integrate the measured external uptake/secretion rates and the intracellular isotopomer distributions, using least-squares regression to determine the best-fit flux solution that accounts for the intricate atom transitions of both isotopes throughout the metabolic network. nih.gov
Research employing simultaneous ²H and ¹³C tracers has demonstrated the power of this methodology to quantify fluxes with high precision and even resolve metabolic activities across different organs. nih.govnih.gov While specific studies detailing the use of L-ALANINE (3-¹³C; 3,3,3-D₃) are emerging, the principles are well-established from experiments using combinations of tracers like [¹³C₃]propionate and [²H₂]water to probe hepatic metabolism. These studies showcase the ability to quantify key fluxes in gluconeogenesis and the citric acid cycle (CAC) under various physiological states. vanderbilt.edu
The data below illustrates the type of detailed findings that can be obtained using a combined ¹³C/²H tracing strategy, showing how metabolic fluxes in the liver adapt to fasting duration.
| Metabolic Flux | Flux Description | Short-Term Fast (9h) (Relative Flux) | Long-Term Fast (19h) (Relative Flux) |
|---|---|---|---|
| V_EndoRa | Endogenous Glucose Production | 100 ± 5.6 | 100 ± 4.9 |
| V_GNG_PEP | Gluconeogenesis from PEP | 48.2 ± 3.1 | 70.1 ± 2.5 |
| V_GNG_Glycerol | Gluconeogenesis from Glycerol | 10.1 ± 1.0 | 15.5 ± 1.2 |
| V_Glycogenolysis | Glucose Production from Glycogen | 41.7 ± 3.5 | 14.4 ± 2.1 |
| V_CS | Citrate Synthase (TCA Cycle) | 125.1 ± 10.2 | 85.6 ± 7.8 |
| V_PC | Pyruvate Carboxylase (Anaplerosis) | 130.2 ± 11.5 | 255.7 ± 20.1 |
Data adapted from studies on hepatic metabolism using combined ¹³C and ²H tracers. Fluxes are normalized to the rate of endogenous glucose production. PEP: Phosphoenolpyruvate. vanderbilt.edu
Furthermore, this advanced methodological approach allows for the cross-validation of flux estimates obtained from different analytical platforms, strengthening the confidence in the results. By applying a unified metabolic network model to both NMR and GC-MS data from a dual-tracer experiment, researchers can compare and confirm flux determinations. nih.gov
| Flux Contribution | Description | NMR-Based Estimate (%) | GC-MS-Based Estimate (%) |
|---|---|---|---|
| Glycerol | Contribution to Gluconeogenesis | 17 ± 2 | 19 ± 1 |
| PEP Anaplerotic | Contribution to Gluconeogenesis via Anaplerosis | 75 ± 3 | 72 ± 2 |
| PEP Cataplerotic | Contribution to Gluconeogenesis via Cataplerosis | 8 ± 1 | 9 ± 1 |
| Pyruvate Carboxylase | Contribution to Oxaloacetate | 70 ± 5 | 68 ± 4 |
| PEP Carboxykinase | Contribution to PEP | 94 ± 2 | 93 ± 2 |
Data adapted from a study comparing analytical platforms for dual-tracer MFA. The consistency between NMR and GC-MS-derived estimates highlights the robustness of the methodology. nih.gov
Applications of L Alanine 3 ¹³c; 3,3,3 D₃ in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy
Investigating Protein Structure and Dynamics Through Methyl Labeling with L-ALANINE (3-¹³C; 3,3,3-D₃)
Methyl Transverse Relaxation-Optimized Spectroscopy (TROSY) for Large Protein Complexes
The study of macromolecules with molecular weights exceeding 100 kDa by solution NMR is made possible by Methyl Transverse Relaxation-Optimized Spectroscopy (TROSY). nih.govresearchgate.net This technique significantly enhances sensitivity and resolution by mitigating the line-broadening effects of rapid transverse relaxation. The method relies on the specific labeling of methyl groups of residues like isoleucine, leucine (B10760876), valine (ILV), and, more recently, alanine (B10760859), with ¹³CH₃ in an otherwise perdeuterated (²H) protein. nih.govnih.gov
The extension of methyl-TROSY to include alanine is advantageous due to alanine's high abundance (around 8.3% in proteins), its wide distribution, and the fact that mutations to or from alanine are often well-tolerated. nih.govacs.org Researchers have successfully developed and applied methods to incorporate protonated ¹³C-labeled alanine into large, deuterated protein complexes, yielding high-quality NMR spectra. nih.govresearchgate.net A notable application was the study of a 306 kDa fragment of the eukaryotic AAA-ATPase p97, where the incorporation of ¹³CH₃-Alanine enabled the resolution of many of the 38 expected alanine signals in the TROSY spectrum. nih.govacs.org
| Protein System | Molecular Weight | Significance of Alanine Labeling | Reference |
|---|---|---|---|
| p97 ND1 fragment | 306 kDa | Enabled resolution of signals in a large multimeric complex and mapping of interaction interfaces. | nih.govacs.org |
| Malate Synthase G (MSG) | 82 kDa | Demonstrated the high degree of order for most of the 73 Alaβ methyl groups, making them excellent probes for structure and dynamics. | nih.govisotope.com |
| HtpG (E. coli Hsp90) | 145 kDa | Used sparse ¹³C-alanine methyl labeling to acquire structural information on a large dimeric protein. | researchgate.net |
Selective Methyl Labeling Strategies and Isotopic Dilution in NMR Experiments
A primary challenge in selectively labeling alanine is its central role in metabolism. nih.gov The supplied labeled alanine can be converted by bacterial expression systems into pyruvate (B1213749), a key metabolite that serves as a precursor for other amino acids, particularly the branched-chain residues isoleucine, leucine, and valine. portlandpress.com This metabolic "scrambling" leads to the unintended incorporation of the ¹³C label into other methyl groups, complicating spectral analysis. researchgate.netportlandpress.com
To overcome this, robust labeling protocols have been developed. These strategies involve not only the addition of the desired labeled alanine precursor (e.g., 2-[²H],3-[¹³C]-Alanine) but also the supplementation of the minimal growth medium with other specific deuterated compounds. isotope.comethz.ch For instance, the addition of deuterated α-ketoisovalerate, isoleucine, and succinate (B1194679) effectively saturates and inhibits the metabolic pathways that cause scrambling, resulting in a high level of specific alanine labeling (>95%) with minimal isotopic dilution into other residues (<1%). isotope.comethz.chrsc.org
An enzymatic approach has also been successfully employed, using the tryptophan synthase enzyme to exchange the α-proton of commercially available L-alanine-3-¹³C with a deuteron (B1233211) from D₂O. nih.govacs.org The resulting L-alanine-3-¹³C, 2-²H can then be added to the growth medium, achieving efficient and specific incorporation with over 97% deuteration at the Cα position. nih.govacs.org These methods ensure that the NMR signals observed are almost exclusively from the intended alanine methyl probes.
Deuterium (B1214612) Effects on NMR Spectral Resolution and Sensitivity of L-ALANINE (3-¹³C; 3,3,3-D₃) Probes
The use of deuterium is fundamental to the success of modern biomolecular NMR. Replacing protons with deuterons throughout the protein (perdeuteration) dramatically reduces ¹H-¹H dipolar interactions, which are the main source of the rapid signal decay that broadens NMR lines in large molecules. nih.gov By selectively re-introducing protonated ¹³CH₃ groups into this deuterated background, sharp, high-resolution signals can be obtained, which is the basis for the sensitivity enhancement of methyl-TROSY experiments. isotope.com
Beyond this primary benefit, deuterium substitution also has a more subtle, direct effect on the NMR spectrum known as the deuterium isotope effect. The replacement of a hydrogen atom with a deuterium atom slightly alters the average bond lengths and angles in its vicinity, which in turn changes the local magnetic environment. rsc.orgresearchgate.net This results in small but measurable shifts in the ¹³C chemical shifts, typically a fraction of a part-per-million (ppm). nih.govnih.govcdnsciencepub.com These isotope shifts can be observed over several bonds and must be considered when comparing spectra of samples with different deuteration patterns or when transferring assignments from a smaller, protonated protein fragment to a larger, deuterated one. nih.govresearchgate.net
Probing Protein-Protein and Protein-Ligand Interactions Using L-ALANINE (3-¹³C; 3,3,3-D₃) Enrichment
Alanine is frequently found at the interfaces between proteins or between a protein and its binding partner (ligand). nih.govacs.org This makes alanine methyl groups excellent probes for mapping these interaction surfaces. The experimental method used is known as chemical shift perturbation (CSP) mapping. mdpi.comprotein-nmr.org.uk
The process involves recording a ¹H-¹³C correlation spectrum (such as an HMQC or HSQC) on the protein selectively labeled with ¹³CH₃-alanine. nih.govmdpi.com The same experiment is then repeated after the addition of an unlabeled binding partner. Residues at the binding interface, or those affected by a conformational change upon binding, will experience a change in their local chemical environment. This change is detected as a perturbation—either a shift in the position or a broadening—of their corresponding peaks in the NMR spectrum. nih.govprotein-nmr.org.uk
A clear demonstration of this technique was the study of the interaction between the 306 kDa p97 ND1 hexamer and its adaptor protein, Npl4 UBD. nih.govacs.org By monitoring the chemical shifts of ¹³CH₃-labeled alanine residues in p97 upon binding to unlabeled Npl4 UBD, researchers could pinpoint the specific residues involved in the interaction.
| Alanine Residue | Observed Effect | Inferred Location | Reference |
|---|---|---|---|
| A177 | Most significantly shifted | Directly within the binding interface | nih.govacs.org |
| A142 | Most significantly shifted | Directly within the binding interface | nih.govacs.org |
| A160 | Intermediately shifted | More distant from the direct interface; may reflect subtle reorientation | acs.org |
| A67 | Intermediately shifted | More distant from the direct interface; may reflect subtle reorientation | acs.org |
Technological Developments in NMR Spectroscopy Enhanced by L-ALANINE (3-¹³C; 3,3,3-D₃) Enrichment
The power of specific isotopic labeling with compounds like L-ALANINE (3-¹³C; 3,3,3-D₃) is greatly amplified by parallel advancements in NMR instrumentation and experimental design. nih.govchemie-brunschwig.ch These technologies work synergistically to push the boundaries of the size and complexity of biological systems that can be studied at atomic resolution.
Key technological developments include:
Cryogenically Cooled Probes (CryoProbes): These probes cool the detection electronics to cryogenic temperatures (around -250 °C), which dramatically reduces thermal noise and can increase signal-to-noise ratios by a factor of two to four. americanlaboratory.comnih.gov This enhanced sensitivity allows for faster data acquisition and makes experiments feasible on lower-concentration or challenging samples, such as large protein-protein complexes labeled with alanine. nih.gov
Ultra-High Field Magnets: The development of magnets with increasingly higher field strengths (now exceeding 1 GHz) provides greater spectral dispersion. This spreads out the NMR signals, reducing overlap and making it easier to resolve individual peaks in the crowded spectra of large proteins. nih.gov
Advanced and Ultrafast NMR Experiments: New pulse sequences and data acquisition schemes have been designed to accelerate data collection. nih.gov For example, ultrafast 2D NMR methods can record a complete spectrum in seconds rather than minutes or hours. americanlaboratory.comcreative-biostructure.com Techniques like the SOFAST-HMQC (Band-Selective Optimized-Flip-Angle Short-Transient Heteronuclear Multiple Quantum Coherence) are particularly powerful when combined with sensitive probes like methyl groups and high-sensitivity hardware like cryoprobes, enabling the study of protein dynamics in real-time. americanlaboratory.com
Ultra-Fast Magic Angle Spinning (MAS): For solid-state NMR, the development of probes that can spin samples at speeds of 100 kHz or more has revolutionized the field. acs.org This technique averages out anisotropic interactions that cause extreme line broadening in solid samples, yielding "solution-like" spectra with high resolution and sensitivity, further expanding the applications of labeled alanine to systems like amyloid fibrils or membrane-associated proteins. acs.orgpnas.org
Role of L Alanine 3 ¹³c; 3,3,3 D₃ in Isotope Labeled Peptide and Protein Production for Proteomics Research
Solid-Phase Peptide Synthesis Utilizing Protected L-ALANINE (3-¹³C; 3,3,3-D₃) Derivatives
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. In this process, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. For an amino acid like L-ALANINE (3-¹³C; 3,3,3-D₃) to be incorporated into a specific position within a peptide sequence, its amino group must be temporarily blocked by a protecting group. This prevents unwanted side reactions during the coupling steps. chemimpex.coma2bchem.com
The most common protecting groups used in SPPS are the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. peptide.com Consequently, chemically protected derivatives of the labeled alanine (B10760859), such as Fmoc-L-ALANINE (3-¹³C; 3,3,3-D₃) and Boc-L-ALANINE (3-¹³C; 3,3,3-D₃), are the actual reagents used in synthesis. sigmaaldrich.comisotope.com
The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, which leave the acid-labile linkages to the resin and side-chain protecting groups intact. chemimpex.coma2bchem.com Conversely, the Boc group is acid-labile and requires strong acid for its removal. The choice between Fmoc and Boc chemistry depends on the desired final peptide and the other amino acids in the sequence.
The use of these protected, isotopically labeled derivatives allows for the synthesis of "heavy" peptides that are chemically identical to their endogenous counterparts but have a greater mass. These synthetic peptides are ideal internal standards for quantitative proteomics experiments. isotope.com
Table 1: Comparison of Common Protecting Groups for L-Alanine in SPPS
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Chemical Nature | Base-labile protecting group. chemimpex.com | Acid-labile protecting group. |
| Deprotection Agent | Typically a solution of piperidine (B6355638) in an organic solvent. researchgate.net | Strong acids like trifluoroacetic acid (TFA). peptide.com |
| Primary Application | Widely used in modern automated solid-phase peptide synthesizers. chemimpex.com | A traditional method still used for specific synthesis strategies. smolecule.com |
| Orthogonal Schemes | Compatible with acid-labile side-chain protecting groups and resin linkers. | Compatible with base-labile side-chain protecting groups. |
| Example Derivative | Fmoc-L-Alanine-3,3,3-d3. sigmaaldrich.com | Boc-L-Alanine-3,3,3-d3. sigmaaldrich.com |
Recombinant Protein Expression in Isotopic Cell Culture Media Enriched with L-ALANINE (3-¹³C; 3,3,3-D₃)
An alternative to chemical synthesis for producing labeled proteins is to harness the cell's own protein synthesis machinery. mdpi.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve growing cells in a specialized medium where one or more standard amino acids are replaced with their "heavy" isotopic counterparts. nih.gov
For the production of proteins containing labeled alanine, the cell culture medium would be depleted of natural L-alanine and supplemented with L-ALANINE (3-¹³C; 3,3,3-D₃). isotope.com As the cells grow and divide, they take up this heavy alanine and incorporate it into all newly synthesized proteins. nih.gov After several passages, the entire proteome of the cell culture becomes isotopically labeled.
This method is particularly powerful for global proteomic analysis, allowing for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated). nih.gov The cells from different conditions (one labeled, one unlabeled) can be mixed at an early stage, minimizing experimental variability during sample processing. The resulting labeled proteins can also be purified and used as internal standards for quantifying proteins from tissues or other samples where metabolic labeling is not feasible. nih.gov
Table 2: Example Components for Isotopic Cell Culture Media
| Component | Standard Medium | "Heavy" Alanine Medium |
| Base Medium | DMEM or RPMI-1640 (deficient in L-Alanine) | DMEM or RPMI-1640 (deficient in L-Alanine) |
| Essential Amino Acids | Complete mixture of all standard amino acids | Complete mixture, excluding L-Alanine |
| Isotopic Amino Acid | Natural L-Alanine | L-ALANINE (3-¹³C; 3,3,3-D₃) |
| Serum | Dialyzed Fetal Bovine Serum (to remove free amino acids) | Dialyzed Fetal Bovine Serum |
| Other Supplements | Glucose, Vitamins, Salts, Antibiotics | Glucose, Vitamins, Salts, Antibiotics |
Quantitative Proteomics Approaches Employing Isotope Dilution Mass Spectrometry (IDMS) with L-ALANINE (3-¹³C; 3,3,3-D₃)
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise quantification in mass spectrometry. chromatographyonline.com The principle relies on the addition of a known quantity of an isotopically labeled version of the analyte—the internal standard—to a sample containing the unknown quantity of the natural, unlabeled analyte. nih.gov
In a typical proteomics workflow, a biological sample (e.g., blood plasma, cell lysate) is prepared for analysis. A precisely measured amount of the heavy peptide or protein standard, synthesized or expressed using L-ALANINE (3-¹³C; 3,3,3-D₃), is spiked into the sample. The sample is then processed, which often includes enzymatic digestion to break down proteins into smaller peptides.
During mass spectrometry analysis, the instrument detects both the "light" (endogenous) and "heavy" (labeled standard) peptides simultaneously. Because they are chemically identical, they co-elute during chromatography and have similar ionization efficiencies. However, they are easily distinguished by their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensities of the heavy and light forms, and knowing the exact amount of the heavy standard that was added, the absolute quantity of the endogenous peptide or protein in the original sample can be calculated with high accuracy. chromatographyonline.com The use of such compound-specific internal standards is critical for correcting analytical variability and overcoming matrix effects. nih.govchromatographyonline.com
Table 3: Illustrative Data from an IDMS Experiment
| Analyte | Mass (Da) of Light Peptide | Mass (Da) of Heavy Peptide (with L-ALANINE (3-¹³C; 3,3,3-D₃)) | Mass Shift (Da) | MS Signal Ratio (Light/Heavy) | Calculated Amount |
| Peptide-A | 1254.6 | 1258.6 | +4 | 2.5 | 2.5 x [Standard] |
| Peptide-B | 987.4 | 991.4 | +4 | 0.8 | 0.8 x [Standard] |
| Peptide-C | 1542.8 | 1546.8 | +4 | 10.1 | 10.1 x [Standard] |
Investigational Systems and Experimental Models Utilizing L Alanine 3 ¹³c; 3,3,3 D₃
In Vitro Cellular Models for Metabolic and Structural Research with L-ALANINE (3-¹³C; 3,3,3-D₃)
In vitro cellular models are fundamental in dissecting cellular metabolism, and the use of isotopically labeled compounds like L-ALANINE (3-¹³C; 3,3,3-D₃) is central to these investigations. These models, which include primary cell cultures and established cell lines, offer a controlled environment to study specific metabolic processes without the complexities of a whole organism.
One of the primary applications in cellular models is Metabolic Flux Analysis (MFA) . By introducing L-ALANINE (3-¹³C; 3,3,3-D₃) into the cell culture medium, researchers can trace the labeled carbon and deuterium (B1214612) atoms as they are incorporated into various downstream metabolites. nih.gov For instance, the conversion of alanine (B10760859) to pyruvate (B1213749) is a key entry point into central carbon metabolism. The ¹³C label can then be tracked through pathways like the tricarboxylic acid (TCA) cycle, gluconeogenesis, and fatty acid synthesis. d-nb.info The deuterium labeling provides additional information, particularly for mass spectrometry-based analyses, by creating a unique isotopic signature that is less prone to interference from naturally abundant ¹³C.
Studies using labeled alanine in specific cell types have yielded significant insights. For example, in neuronal and glial cell co-cultures, the metabolic fate of [3-¹³C]alanine was tracked to understand the metabolic interplay between these two cell types in the brain. nih.gov Such studies revealed that alanine is taken up by both cell types but is metabolized differently: astrocytes predominantly convert it to lactate (B86563), while neurons utilize it for the synthesis of neurotransmitter amino acids like glutamate (B1630785) and GABA. nih.gov This points to a "lactate-alanine shuttle" between astrocytes and neurons, a crucial aspect of neurotransmitter metabolism. nih.gov
The use of L-ALANINE (3-¹³C; 3,3,3-D₃) is also integral to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , a powerful technique in quantitative proteomics. chempep.com While SILAC traditionally uses amino acids labeled with heavy isotopes of carbon and nitrogen, the principles are applicable to other labeled amino acids. Cells are grown in media where a standard amino acid is replaced by its heavy-isotope-labeled counterpart. This leads to the incorporation of the labeled amino acid into all newly synthesized proteins. By comparing the proteomes of cells grown in "light" and "heavy" media, researchers can accurately quantify changes in protein abundance between different experimental conditions.
Table 1: Applications of L-ALANINE (3-¹³C; 3,3,3-D₃) in In Vitro Cellular Models
| Application | Description | Key Findings |
|---|---|---|
| Metabolic Flux Analysis (MFA) | Tracing the flow of carbon and deuterium atoms through metabolic pathways. | Elucidation of pathway activity, such as the split between glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and the anaplerotic contribution of alanine to the TCA cycle. nih.govlabrulez.com |
| Neurotransmitter Metabolism | Investigating the synthesis and cycling of neurotransmitters in neuronal and glial cells. | Revealed a lactate-alanine shuttle between astrocytes and neurons, where alanine acts as a carrier of carbon and nitrogen. nih.gov |
| Quantitative Proteomics (SILAC) | Quantifying relative protein abundance between different cell populations. | Enables precise measurement of changes in the proteome in response to various stimuli or in different disease states. chempep.com |
Ex Vivo Perfused Organ Systems in L-ALANINE (3-¹³C; 3,3,3-D₃) Tracer Studies
Ex vivo perfused organ systems, such as the perfused liver, kidney, or heart, provide an intermediate level of complexity between in vitro cell cultures and in vivo animal models. These systems maintain the physiological architecture and cell-cell interactions of an organ, allowing for the study of organ-specific metabolism in a highly controlled setting.
The perfused rat liver model has been instrumental in studying gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, with alanine being a primary substrate. nih.gov By infusing the perfused liver with L-ALANINE (3-¹³C; 3,3,3-D₃), researchers can monitor the appearance of the ¹³C label in glucose and other metabolites. This allows for the quantification of the flux through key enzymatic steps, such as pyruvate carboxylase and phosphoenolpyruvate (B93156) carboxykinase. nih.gov
For instance, studies using [3-¹³C]-alanine in perfused rat livers have shown that the labeled carbon from alanine enters the TCA cycle primarily via pyruvate carboxylase. nih.govresearchgate.net The ratio of flux through pyruvate dehydrogenase versus pyruvate carboxylase could be estimated, providing insights into the regulation of hepatic glucose production. nih.gov Furthermore, the labeling patterns in glucose can indicate the activity of other interconnected pathways, like the pentose phosphate pathway. nih.gov
Table 2: Research Findings from Ex Vivo Perfused Organ Studies with Labeled Alanine
| Organ System | Research Focus | Key Findings |
|---|---|---|
| Perfused Rat Liver | Gluconeogenesis and TCA Cycle Flux | Alanine enters the TCA cycle mainly through pyruvate carboxylase. The relative activities of pyruvate carboxylase and pyruvate dehydrogenase can be quantified. nih.govresearchgate.net |
In Vivo Animal Models for Systemic Metabolic Investigations with L-ALANINE (3-¹³C; 3,3,3-D₃)
In vivo animal models, most commonly rodents, are indispensable for understanding the integrated metabolic responses of a whole organism. The use of stable isotope tracers like L-ALANINE (3-¹³C; 3,3,3-D₃) in these models allows for the study of inter-organ metabolic fluxes and the systemic effects of various physiological and pathological conditions. isotope.com
Following administration of the labeled alanine, blood and tissue samples can be collected over time to track the distribution and metabolic conversion of the tracer. technologynetworks.com This approach has been used to investigate whole-body protein turnover, where the rate of incorporation of the labeled amino acid into tissue proteins provides a measure of protein synthesis. technologynetworks.com
In studies of liver metabolism in live rats, NMR spectroscopy has been used to detect the metabolism of ¹³C-labeled alanine in real-time. nih.gov These experiments have confirmed that alanine is a major gluconeogenic amino acid in the liver under normal conditions. nih.gov Such in vivo studies have also provided estimates of the enrichment of the total body alanine pool and the relative fluxes through different metabolic pathways at a systemic level. nih.gov
Animal models of disease also benefit from the use of labeled alanine. For example, in models of bacterial infection, labeled amino acids can be used to assess bacterial proliferation, as some bacteria avidly take up amino acids for growth. mdpi.com While studies have used ³H-L-Alanine to show accumulation in infected muscle, the principle of using labeled amino acids as indicators of bacterial metabolic activity is a key area of research. mdpi.com
Table 3: Insights from In Vivo Animal Model Studies Using Labeled Alanine
| Animal Model | Investigational Area | Key Findings |
|---|---|---|
| Rats | Hepatic Gluconeogenesis | Confirmed alanine as a major substrate for glucose production in the liver and allowed for the in vivo estimation of metabolic flux ratios. nih.gov |
| Mice | Whole-Body Protein Metabolism | The rate of disappearance of the tracer from the plasma and its incorporation into tissue proteins can be used to calculate rates of whole-body protein breakdown and synthesis. technologynetworks.com |
| Mice with Bacterial Infection | Pathogen Metabolism | Labeled amino acids can serve as probes to monitor the metabolic activity and proliferation of bacteria in vivo. mdpi.com |
Emerging Research Directions and Advanced Methodologies for L Alanine 3 ¹³c; 3,3,3 D₃ Applications
Integration of L-ALANINE (3-¹³C; 3,3,3-D₃) Tracer Studies with Multi-Omics Data
The convergence of stable isotope tracing with multi-omics approaches, such as transcriptomics and metabolomics, is revolutionizing our understanding of cellular metabolism. By using L-ALANINE (3-¹³C; 3,3,3-D₃) as a tracer, researchers can follow the metabolic fate of the alanine (B10760859) molecule, while simultaneously measuring changes in gene expression and the broader metabolome. This integrated approach provides a more holistic view of metabolic regulation and dysfunction.
For instance, in cancer research, tracing the metabolism of L-ALANINE (3-¹³C; 3,3,3-D₃) can reveal how tumor cells reprogram their metabolic pathways. nih.gov When combined with transcriptomic data, these studies can link observed metabolic shifts to the upregulation or downregulation of specific enzymes and transporters. Metabolomic analysis, in parallel, can identify broader changes in the cellular metabolic environment influenced by the altered alanine flux. mdpi.com This multi-faceted approach is critical for identifying potential therapeutic targets within the complex network of tumor metabolism. mz-at.de
Table 1: Illustrative Multi-Omics Integration with L-ALANINE (3-¹³C; 3,3,3-D₃) Tracing
| Omics Layer | Data Generated | Insights Gained from Integration with Tracer Data |
| Transcriptomics | Gene expression profiles (mRNA levels) of metabolic enzymes and transporters. | Correlate changes in metabolic flux with the expression of genes responsible for specific metabolic steps. |
| Proteomics | Abundance of metabolic enzymes and regulatory proteins. | Validate that changes in gene expression translate to alterations in protein levels, providing a more direct link to metabolic function. |
| Metabolomics | Comprehensive profile of intracellular and extracellular metabolites. | Assess the global impact of altered alanine metabolism on other interconnected metabolic pathways. |
| Fluxomics | Rates of metabolic reactions. | Quantify the flow of metabolites through various pathways, providing a dynamic view of cellular metabolism. |
Development of Novel Computational Models and Algorithms for Advanced Isotopic Tracer Data Analysis
The rich datasets generated from L-ALANINE (3-¹³C; 3,3,3-D₃) tracer experiments necessitate the development of sophisticated computational models and algorithms for their analysis. These tools are essential for deconvoluting complex mass spectra and accurately quantifying the incorporation of isotopes into various metabolites.
One area of active development is in the creation of algorithms that can distinguish between different isotopologues and isotopomers. nih.gov Isotopologues are molecules that differ in the number of isotopic labels, while isotopomers have the same number of labels but at different positions. nih.gov Advanced algorithms can analyze fragmentation patterns from tandem mass spectrometry (MS/MS) to pinpoint the location of the ¹³C and deuterium (B1214612) labels within a molecule, providing a deeper understanding of the specific biochemical reactions that have occurred. nih.gov
Furthermore, computational modeling is being employed to simulate metabolic networks and predict the distribution of isotopic labels under different conditions. cambridge.org These models, when validated with experimental data from L-ALANINE (3-¹³C; 3,3,3-D₃) tracing, can be used to test hypotheses about metabolic regulation and to identify key control points within a pathway. This synergy between experimental and computational approaches accelerates the pace of discovery in metabolic research.
Exploration of L-ALANINE (3-¹³C; 3,3,3-D3) in Unconventional Biological Systems and Pathways
While the use of stable isotope tracers is well-established in traditional model organisms, there is a growing interest in applying these techniques to unconventional biological systems. This includes studying the metabolism of organisms from extreme environments, the intricate metabolic interactions within microbiomes, and the unique metabolic pathways of non-model plants and animals. acs.orgresearchgate.net L-ALANINE (3-¹³C; 3,3,3-D₃) is a valuable tool in these explorations, offering a safe and effective way to probe metabolism in vivo. nih.gov
For example, in environmental science, this tracer could be used to study the cycling of amino acids in soil ecosystems or to understand the metabolic adaptations of organisms to pollutants. In the context of symbiotic relationships, it could help to elucidate the metabolic exchange between a host and its microbial symbionts. The use of non-traditional stable isotopes is expanding our understanding of biogeochemical processes and metal cycling in various environments. usgs.govresearchgate.net
A "reverse labeling" technique, where an organism is first enriched with a stable isotope before being exposed to a natural environment, has shown promise in studying the bioavailability of elements from natural particles. acs.orgresearchgate.net A similar conceptual approach could be adapted using L-ALANINE (3-¹³C; 3,3,3-D₃) to trace the uptake and assimilation of this amino acid in complex ecological systems.
Potential for L-ALANINE (3-¹³C; 3,3,3-D₃) in the Development of New Analytical Techniques
The unique properties of L-ALANINE (3-¹³C; 3,3,3-D₃) can also spur the development of novel analytical techniques. For instance, the presence of both ¹³C and deuterium labels can be exploited in advanced mass spectrometry methods to improve the sensitivity and specificity of detection. ckisotopes.com
One potential application is in the development of new methods for hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry. d-nb.info HILIC is particularly well-suited for the separation of polar compounds like amino acids. By using L-ALANINE (3-¹³C; 3,3,3-D₃) as an internal standard, the accuracy and precision of quantifying endogenous alanine and related metabolites in complex biological samples like plasma can be significantly enhanced. d-nb.infouni-muenchen.de
Furthermore, the distinct isotopic signature of this compound could be utilized in the development of new imaging techniques. Mass spectrometry imaging, for example, could potentially map the spatial distribution of labeled alanine and its metabolic products within tissues, providing a visual representation of metabolic activity at a subcellular level.
Q & A
Q. How is L-Alanine (3-13C; 3,3,3-D3) synthesized for isotopic labeling in metabolic studies?
L-Alanine (3-13C; 3,3,3-D3) is synthesized via enzymatic or chemical methods using isotopically labeled precursors. For example, carbon-13 labeling at the C3 position and deuterium substitution at the methyl group are achieved by incorporating precursors like pyruvate-13C and deuterated reducing agents. Enzymatic transamination reactions with labeled substrates (e.g., 15N-glutamate) ensure stereochemical fidelity, critical for biological applications .
Q. What safety precautions are necessary when handling L-Alanine (3-13C; 3,3,3-D3)?
While L-Alanine (3-13C; 3,3,3-D3) is classified as non-hazardous under GHS guidelines, standard laboratory practices apply: use gloves resistant to organic solvents, avoid inhalation of fine particulates, and prevent environmental release. Mechanical collection is recommended for spills to minimize contamination of water systems .
Q. Which analytical techniques are most effective for detecting and quantifying L-Alanine (3-13C; 3,3,3-D3) in biological samples?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables quantification with precision ≤10⁻⁹ g using multiple reaction monitoring (MRM) transitions. Isotope-labeled internal standards (e.g., L-Alanine-¹³C₂,¹⁵N) improve accuracy by correcting for matrix effects .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR tracks metabolic flux by resolving isotopomers in pathways like gluconeogenesis. Deuterium labeling reduces background noise in proton-decoupled spectra .
Advanced Research Questions
Q. How can isotopic labeling with L-Alanine (3-13C; 3,3,3-D3) optimize metabolic flux analysis in gluconeogenic pathways?
Isotopic enrichment at the C3 position allows precise tracking of alanine’s conversion to glucose via hepatic gluconeogenesis. Methodological steps include:
- Administering labeled alanine in tracer doses to avoid perturbing endogenous pools.
- Measuring 13C enrichment in glucose using GC-MS or 13C-NMR.
- Applying kinetic modeling (e.g., isotopomer spectral analysis) to resolve flux rates and compartmentalize pathway activity .
Q. What role does the isotopic labeling pattern of L-Alanine (3-13C; 3,3,3-D3) play in elucidating enzyme-substrate specificity?
The dual labeling (13C and D3) enables differentiation between competing enzymatic pathways. For example:
- Alanine Dehydrogenase (AlaDH): Deuterium substitution at the β-carbon can slow hydrogen transfer rates, revealing kinetic isotope effects (KIEs) in oxidative deamination.
- Transaminases: 15N labeling distinguishes transamination from deamination pathways in amino acid catabolism. Competitive assays with unlabeled analogs validate enzyme specificity .
Q. How does nanostructure influence the catalytic hydrogenation efficiency of L-Alanine (3-13C; 3,3,3-D3) to alaninol?
Ru nanoparticle size (1.3–2.5 nm) dictates catalytic performance:
- Larger nanoparticles (2.2 nm): Exhibit higher turnover frequencies due to dominant Ru(101) active sites, identified via TEM and DFT calculations.
- Smaller nanoparticles (1.3 nm): Suffer from steric hindrance, reducing alaninol formation rates. Kinetic studies using Arrhenius plots reveal size-insensitive activation energies (~45 kJ/mol), suggesting a common rate-limiting step (e.g., H₂ dissociation) .
Q. What methodological approaches resolve data contradictions in metabolic studies using L-Alanine (3-13C; 3,3,3-D3) with competing isotopic pathways?
- Multi-isotope tracing: Co-administering 13C- and 15N-labeled alanine distinguishes between transamination (retains 15N) and deamination (loses 15N) pathways.
- Compartmentalized modeling: Integrate tissue-specific isotope dilution data (e.g., hepatic vs. muscle uptake) to correct for cross-contamination.
- Validation with knockout models: Use CRISPR-edited cell lines lacking specific enzymes (e.g., ALT1) to isolate pathway contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
